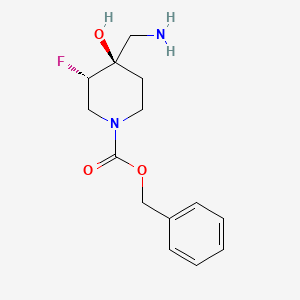

benzyl (3S,4R)-4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl (3S,4R)-4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate is a synthetic organic compound with a complex structure It features a piperidine ring substituted with an aminomethyl group, a fluorine atom, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (3S,4R)-4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via a nucleophilic substitution reaction using a fluorinating agent like diethylaminosulfur trifluoride (DAST).

Aminomethylation: The aminomethyl group can be added through a reductive amination reaction using formaldehyde and a suitable amine.

Hydroxylation: The hydroxyl group can be introduced through an oxidation reaction using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA).

Carboxylation: The carboxylate group can be introduced via a carboxylation reaction using carbon dioxide and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3S,4R)-4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Diethylaminosulfur trifluoride (DAST), nucleophiles like amines or thiols

Major Products Formed

Oxidation: Formation of a ketone or aldehyde

Reduction: Formation of an alcohol

Substitution: Formation of various substituted derivatives

Scientific Research Applications

Benzyl (3S,4R)-4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: Its derivatives can be used to study biological pathways and mechanisms, particularly those involving piperidine-containing compounds.

Chemical Biology: It can serve as a probe to investigate enzyme-substrate interactions and other biochemical processes.

Industrial Applications: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of benzyl (3S,4R)-4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the fluorine atom can enhance its binding affinity and selectivity, while the hydroxyl and aminomethyl groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-4-amine share structural similarities.

Fluorinated Compounds: Compounds like 3-fluoropiperidine and 4-fluoropiperidine have similar fluorine substitution patterns.

Hydroxylated Compounds: Compounds like 4-hydroxypiperidine and 3-hydroxypiperidine have similar hydroxyl substitution patterns.

Uniqueness

Benzyl (3S,4R)-4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the benzyl group adds hydrophobic character, while the stereochemistry (3S,4R) can influence its interaction with chiral environments in biological systems.

Biological Activity

Benzyl (3S,4R)-4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate, also known by its CAS number 192658-20-1, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : C₁₄H₁₉FN₂O₃

- Molecular Weight : 282.31 g/mol

- CAS Number : 192658-20-1

- Density : 1.3 ± 0.1 g/cm³

- Boiling Point : 436.0 ± 45.0 °C at 760 mmHg

- Flash Point : 217.5 ± 28.7 °C

This compound exhibits several biological activities that are crucial for its potential therapeutic applications:

- Cholinesterase Inhibition : The compound has shown significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are enzymes involved in the degradation of acetylcholine. This property is particularly relevant for the treatment of neurodegenerative diseases such as Alzheimer's disease .

- Anticancer Activity : Recent studies indicate that derivatives of piperidine, including this compound, exhibit cytotoxic effects against various cancer cell lines. It has been suggested that the three-dimensional structure enhances binding affinity to target proteins involved in cancer progression .

- Antioxidant Properties : The compound also demonstrates antioxidant activity, which is beneficial in mitigating oxidative stress-related damage in cells .

Case Study 1: Alzheimer’s Disease

In a study examining the efficacy of piperidine derivatives in Alzheimer’s treatment, this compound was tested for its ability to inhibit cholinesterases. The results indicated a promising profile with effective inhibition rates comparable to established drugs like Donepezil .

Case Study 2: Cancer Cell Cytotoxicity

Another study evaluated the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells. The compound demonstrated superior apoptosis induction compared to the reference drug bleomycin, suggesting its potential as an anticancer agent .

Comparative Table of Biological Activities

Properties

IUPAC Name |

benzyl (3S,4R)-4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN2O3/c15-12-8-17(7-6-14(12,19)10-16)13(18)20-9-11-4-2-1-3-5-11/h1-5,12,19H,6-10,16H2/t12-,14+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGOVYAMIHUJJDA-GXTWGEPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1(CN)O)F)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]([C@@]1(CN)O)F)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.